An In-depth Technical Guide to the Chemical Properties of 3-bromo-5-chloroimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Chemical Properties of 3-bromo-5-chloroimidazo[1,2-a]pyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-bromo-5-chloroimidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers and professionals in drug discovery and development.
Core Chemical Properties
3-bromo-5-chloroimidazo[1,2-a]pyridine is a substituted imidazo[1,2-a]pyridine, a class of compounds known for its versatile biological activities.[1][2][3] The core structure is a fusion of an imidazole and a pyridine ring. The bromine atom at the 3-position and the chlorine atom at the 5-position significantly influence the molecule's reactivity and potential for further chemical modifications.
Table 1: Physicochemical Properties of 3-bromo-5-chloroimidazo[1,2-a]pyridine and Related Compounds
| Property | 3-bromo-5-chloroimidazo[1,2-a]pyridine | 3-bromoimidazo[1,2-a]pyridine | 3-bromo-5-chloropyridine (precursor) |
| Molecular Formula | C₇H₄BrClN₂ | C₇H₅BrN₂ | C₅H₃BrClN |
| Molecular Weight | 231.48 g/mol | 197.03 g/mol [4] | 192.44 g/mol |
| CAS Number | 1260656-94-7 | 4926-47-0[4] | 73583-39-8 |
| Appearance | Not specified (likely powder) | Not specified | Powder |
| Melting Point | Not specified | Not specified | 77-81 °C |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Not specified |
Synthesis and Reactivity
The synthesis of 3-bromo-5-chloroimidazo[1,2-a]pyridine typically involves the cyclization of a substituted 2-aminopyridine with a suitable three-carbon synthon, followed by bromination.
General Synthesis Pathway
A common route to the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine with an α-haloketone.[5][6] For the synthesis of the target molecule, the starting material would be 2-amino-5-chloropyridine. The subsequent bromination at the 3-position is a key step.
Caption: General synthetic route to 3-bromo-5-chloroimidazo[1,2-a]pyridine.
Experimental Protocol: A Representative Synthesis of 3-bromoimidazo[1,2-a]pyridines
Materials:
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α-bromoketone (1.0 eq)
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2-aminopyridine derivative (1.5 eq)
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tert-Butyl hydroperoxide (TBHP) (2.0 eq)
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Ethyl acetate (EA) as solvent
Procedure:
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To a solution of the α-bromoketone and the 2-aminopyridine derivative in ethyl acetate, add tert-butyl hydroperoxide.
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Heat the reaction mixture at 90 °C for 3 hours.[5]
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 3-bromoimidazo[1,2-a]pyridine.
Reactivity
The bromine atom at the C3 position and the chlorine atom at the C5 position are key functional handles for further synthetic transformations. The bromine at C3 is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of diverse chemical libraries for drug discovery.
Caption: Potential cross-coupling reactions at the C3-bromo position.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 3-bromo-5-chloroimidazo[1,2-a]pyridine. While specific spectra for this exact compound are not publicly available in the initial search, data for related structures can provide expected chemical shifts and fragmentation patterns.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine and imidazole rings are expected to appear in the region of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and bromine atoms. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The carbons attached to the halogens (C3 and C5) will show characteristic shifts. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H, C=C, and C=N stretching vibrations in the aromatic system are expected. C-Br and C-Cl stretching vibrations will appear in the fingerprint region. |
ChemicalBook indicates the availability of ¹H NMR, IR, and MS data for 3-bromo-5-chloroimidazo[1,2-a]pyridine.[7]
Biological Activity and Potential Applications
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antituberculosis properties.[1][2][8]
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Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of substituted imidazo[1,2-a]pyridines.[1] The introduction of different substituents can modulate the activity against various cancer cell lines.
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Antituberculosis Activity: Certain imidazo[1,2-a]pyridine derivatives have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2]
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Kinase Inhibition: The imidazo[1,2-a]pyridine core is present in several kinase inhibitors, highlighting its potential in targeting signaling pathways involved in diseases like cancer.
The presence of the bromo and chloro substituents on 3-bromo-5-chloroimidazo[1,2-a]pyridine makes it a valuable intermediate for the synthesis of libraries of novel compounds to be screened for various biological activities.
Caption: Role in the drug discovery workflow.
Safety and Handling
Specific safety data for 3-bromo-5-chloroimidazo[1,2-a]pyridine is not available. However, based on related compounds like 3-bromo-5-chloropyridine, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-bromo-5-chloroimidazo[1,2-a]pyridine is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its chemical properties, particularly the reactivity of the C-Br bond, allow for extensive structural modifications. While detailed experimental data for this specific molecule is sparse in the public domain, the known chemistry of the imidazo[1,2-a]pyridine scaffold provides a strong foundation for its synthesis and application in the development of novel therapeutic agents and functional materials. Further research into its specific biological activities and physical properties is warranted.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromo-5-chloroimidazo[1,2-a]pyridine(1260656-94-7) 1H NMR [m.chemicalbook.com]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
